molecular formula C27H32F3N3O3 B12401152 Egfr-IN-46

Egfr-IN-46

カタログ番号: B12401152
分子量: 503.6 g/mol
InChIキー: GTFSJMZEXMPUJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-46 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-46 involves multiple steps, starting with the preparation of key intermediates. The process typically includes reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product .

化学反応の分析

Types of Reactions

Egfr-IN-46 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

作用機序

Egfr-IN-46 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain. This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the EGFR itself and associated signaling molecules such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

類似化合物との比較

Egfr-IN-46 is compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its specific binding affinity and selectivity for certain EGFR mutations. This makes it particularly effective against drug-resistant cancer cell lines .

List of Similar Compounds

This compound stands out due to its unique chemical structure and mechanism of action, offering potential advantages in overcoming resistance and improving therapeutic outcomes.

特性

分子式

C27H32F3N3O3

分子量

503.6 g/mol

IUPAC名

N-[3-[6,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]quinolin-4-yl]oxypropyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C27H32F3N3O3/c1-33-12-9-20(10-13-33)31-11-4-14-36-24-16-22(18-5-7-19(8-6-18)27(28,29)30)32-23-17-26(35-3)25(34-2)15-21(23)24/h5-8,15-17,20,31H,4,9-14H2,1-3H3

InChIキー

GTFSJMZEXMPUJA-UHFFFAOYSA-N

正規SMILES

CN1CCC(CC1)NCCCOC2=CC(=NC3=CC(=C(C=C32)OC)OC)C4=CC=C(C=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。